molecular formula C20H18N4O3 B2621705 N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021133-05-0

N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2621705
CAS No.: 1021133-05-0
M. Wt: 362.389
InChI Key: SASQTZQYUMJYNW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic organic compound designed for research applications, particularly in the field of medicinal chemistry and oncology. Its structure incorporates two pharmacologically significant moieties: a 1H-indole core and a 5-methyl-1,3,4-oxadiazole ring, linked via an acetamide group to a 2-methoxyphenyl substituent. The indole scaffold is a privileged structure in drug discovery, known to regulate numerous proteins and genes involved in cancer development. Several FDA-approved anticancer drugs, such as sunitinib and panobinostat, feature an indole ring in their structure . The 1,3,4-oxadiazole component is a versatile heterocycle extensively investigated for its potent biological activities. Research indicates that 1,3,4-oxadiazole derivatives can exhibit antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes and proteins critical for cancer cell survival and proliferation . These potential mechanisms include inhibiting enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), as well as disrupting the activity of various growth factors and kinases . The strategic hybridization of the indole and oxadiazole pharmacophores in a single molecule is a common approach in anticancer agent development, aiming to create novel compounds that can interact with multiple biological targets or pathways simultaneously. This compound is intended for non-human research use only. It is not approved for diagnostic, therapeutic, or veterinary applications. Researchers handling this material should adhere to all applicable laboratory safety standards.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)15-11-24(17-9-5-3-7-14(15)17)12-19(25)21-16-8-4-6-10-18(16)26-2/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASQTZQYUMJYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from an appropriate precursor, such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Acetamide Formation: The final step involves the acylation of the indole derivative with 2-methoxyphenylacetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the indole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the methoxy group might yield a phenol derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step reactions that include the formation of the indole and oxadiazole moieties. The characterization of the compound is often performed using various analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives containing oxadiazole rings have shown promising results against both Gram-positive and Gram-negative bacteria. The Diameter of Inhibition Zone (DIZ) assay demonstrated that certain derivatives exhibited significant antibacterial effects, suggesting their potential as new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that related compounds with indole and oxadiazole structures exhibit cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Notably, some derivatives have shown IC50 values indicating strong antiproliferative effects . The mechanism of action often involves the induction of apoptosis through caspase activation pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of this compound. Variations in substituents on the indole or oxadiazole rings can significantly influence the compound's efficacy and selectivity towards specific biological targets.

Potential Therapeutic Applications

Given its promising biological activities, this compound may have applications in:

  • Antimicrobial Therapy : As a potential treatment for bacterial infections.
Compound Activity Target Organism
N-(2-methoxyphenyl)-...AntibacterialS. aureus
N-(2-methoxyphenyl)-...AntifungalC. albicans
  • Cancer Treatment : As a chemotherapeutic agent targeting specific cancer types.
Cell Line IC50 Value (µM) Effect
HeLa10.56 ± 1.14Cytotoxic
MCF712.34 ± 0.85Cytotoxic

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The oxadiazole ring might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

  • 2-Methoxyphenyl group : Electron-donating methoxy substituent at the ortho position, which may enhance metabolic stability compared to electron-withdrawing groups (e.g., chloro or nitro) .
  • Indole-oxadiazole linkage : The direct attachment of oxadiazole to indole distinguishes it from analogs with benzofuran or thiazole substituents .
Table 1: Structural Comparison with Analogs
Compound Name Phenyl Substituent Oxadiazole Substituent Key Structural Feature Reference
Target Compound 2-Methoxy 5-Methyl Indole-oxadiazole linkage N/A
2a (Antimicrobial) 3-Chloro Benzofuran-2-yl Benzofuran-oxadiazole hybrid
8g (Enzyme Inhibitor) 4-Methyl 1H-Indol-3-ylmethyl Sulfanyl linker to acetamide
N-(5-Ethyl-1,3,4-thiadiazol-2-yl) Analog 3-Methoxy Pyrimidoindol-sulfanyl Thiadiazole and pyrimidoindol fusion
Anticancer Potential

Analogous compounds, such as 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides , exhibit anticancer activity via apoptosis induction and kinase inhibition . The target compound’s methyl-oxadiazole group may enhance DNA intercalation or topoisomerase inhibition compared to thiol-linked analogs.

Antimicrobial Activity

Benzofuran-oxadiazole hybrids (e.g., 2a ) demonstrate potent antimicrobial effects, with MIC values <10 µg/mL against Staphylococcus aureus . The methoxy group in the target compound could modulate bioavailability and bacterial target affinity.

Enzyme Inhibition

Compounds like 8g show inhibition of lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) . The 2-methoxyphenyl group in the target compound may reduce P450-mediated metabolism, as seen in fluorophenyl analogs designed for metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 5-methyl-oxadiazole increases logP compared to sulfanyl-linked analogs (e.g., 8g ), favoring blood-brain barrier penetration .
  • Metabolic Stability : The methoxy group may reduce oxidative metabolism compared to chlorophenyl derivatives, as predicted by MetaSite modeling .

Biological Activity

N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. The structure of this compound incorporates both an indole and an oxadiazole moiety, which are known for their diverse pharmacological properties.

The compound can be described by the following chemical properties:

PropertyValue
Chemical Formula C₁₈H₁₈N₄O₂
Molecular Weight 318.36 g/mol
IUPAC Name This compound
CAS Number 1775402-73-7

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential anticancer properties. The oxadiazole ring is particularly significant as compounds containing this moiety have been shown to exhibit various biological activities including:

  • Antitumor Activity : Studies indicate that 1,3,4-oxadiazole derivatives possess significant antiproliferative effects against various cancer cell lines. The incorporation of the indole moiety enhances this activity by potentially interacting with multiple biological targets involved in cancer progression .
  • Mechanism of Action : The mechanisms through which these compounds exert their effects include:
    • Inhibition of key enzymes involved in cancer cell proliferation (e.g., thymidylate synthase and HDAC).
    • Induction of apoptosis in malignant cells.
    • Interaction with nucleic acids and proteins that are crucial for tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds to draw parallels with this compound:

Study 1: Anticancer Potential

A review highlighted that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of activity against different cancer types. For instance:

  • Compound A (a related oxadiazole derivative) showed an IC50 value of 10 µM against human breast cancer cells.
  • Compound B , which shares structural similarities with our compound, demonstrated selective cytotoxicity towards leukemia cell lines with an IC50 value of 15 µM .

Study 2: Structure Activity Relationship (SAR)

Research into SAR has revealed that modifications in the oxadiazole and indole structures can significantly enhance biological activity:

  • The presence of electron-donating groups (like methoxy) in specific positions on the phenyl ring was found to increase potency.
  • Substituents on the oxadiazole ring were also shown to affect binding affinity to target proteins involved in cancer pathways .

Q & A

Q. What are established synthetic routes for N-substituted acetamides incorporating 1,3,4-oxadiazole and indole moieties?

  • Methodological Answer : A common approach involves coupling indole derivatives with oxadiazole-containing intermediates. For example:
  • Step 1 : Synthesize 5-methyl-1,3,4-oxadiazole-2-thiol via cyclization of thiosemicarbazide derivatives.
  • Step 2 : React indole-3-carboxaldehyde with chloroacetyl chloride to form 2-chloro-N-substituted acetamide intermediates.
  • Step 3 : Perform nucleophilic substitution or thiol-ether coupling between the oxadiazole-thiol and acetamide intermediate in DMF with NaH as a base (35°C, 8h), yielding the target compound .
  • Key Reagents : Chloroacetyl chloride, triethylamine, DMF .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8 ppm, indole aromatic protons at δ 6.9–7.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+1]⁺ at m/z 430.2) .
  • Elemental Analysis : Ensures purity (e.g., C: 53.1%, H: 3.52% calculated vs. observed) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for indole-oxadiazole acetamide synthesis?

  • Methodological Answer :
  • Solvent Selection : DMF or acetic acid enhances solubility of polar intermediates .
  • Catalyst Use : Potassium carbonate or NaH improves nucleophilic substitution efficiency .
  • Molar Ratios : A 1.5:1 molar ratio of chloroacetylated intermediate to oxadiazole-thiol minimizes side products .
  • Temperature Control : Reflux (~80–100°C) for cyclization vs. room temperature for coupling avoids decomposition .

Q. How should contradictions in biological activity data (e.g., enzyme inhibition) be addressed?

  • Methodological Answer :
  • Assay Standardization : Use consistent enzyme sources (e.g., lipoxygenase or acetylcholinesterase) and substrate concentrations .
  • Control Experiments : Compare with known inhibitors (e.g., ibuprofen for COX-2) to validate assay conditions .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the methoxyphenyl ring to enhance binding affinity .
  • Data Normalization : Report IC₅₀ values relative to positive controls to account for batch-to-batch variability .

Q. What in vivo experimental designs are suitable for evaluating pharmacokinetics?

  • Methodological Answer :
  • Animal Models : Use Wistar albino mice for acute toxicity studies (e.g., 50–200 mg/kg doses) .
  • Bioanalytical Methods : HPLC-MS/MS quantifies plasma concentrations (LOQ: 0.1 ng/mL) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Tissue Distribution : Radiolabel the acetamide moiety (e.g., ¹⁴C) to track accumulation in target organs .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR chemical shift assignments for similar derivatives?

  • Methodological Answer :
  • Deuteration Studies : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., indole H-2' vs. methoxyphenyl protons) .
  • Crystallography : Validate proton environments using X-ray structures of analogs .

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